molecular formula C20H17N3O B11693666 4-Methyl-N-(4-phenylazo-phenyl)-benzamide CAS No. 304883-10-1

4-Methyl-N-(4-phenylazo-phenyl)-benzamide

Cat. No.: B11693666
CAS No.: 304883-10-1
M. Wt: 315.4 g/mol
InChI Key: ZGYWSPUCDJERHP-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-phenylazo-phenyl)-benzamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features a benzamide group, which is a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-phenylazo-phenyl)-benzamide typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-methylbenzoic acid to form the azo compound.

The reaction conditions usually require acidic conditions for diazotization and a slightly basic environment for the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-phenylazo-phenyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst can be used.

    Substitution: Various reagents like halogens, sulfonic acids, or nitro groups can be used under appropriate conditions.

Major Products Formed

    Oxidation: Products may include nitroso compounds or nitro compounds.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Depending on the substituent, various substituted aromatic compounds can be formed.

Scientific Research Applications

4-Methyl-N-(4-phenylazo-phenyl)-benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-phenylazo-phenyl)-benzamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can participate in electron transfer reactions, and the benzamide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-phenylazo-phenyl)-benzenesulfonamide
  • 4-Methyl-N-(4-phenylazo-phenyl)-benzaldehyde
  • 4-Methyl-N-(4-phenylazo-phenyl)-benzoic acid

Uniqueness

4-Methyl-N-(4-phenylazo-phenyl)-benzamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its combination of an azo group and a benzamide group makes it particularly interesting for various applications.

Properties

CAS No.

304883-10-1

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C20H17N3O/c1-15-7-9-16(10-8-15)20(24)21-17-11-13-19(14-12-17)23-22-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,24)

InChI Key

ZGYWSPUCDJERHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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